4-Hydroxytestosterone
Overview
Description
4-Hydroxytestosterone, also known as 4,17β-dihydroxyandrost-4-en-3-one, is a synthetic anabolic-androgenic steroid and a derivative of testosterone. It was first patented by G.D. Searle & Company in 1955. This compound is characterized by the presence of a hydroxy group at the fourth position of the testosterone molecule. It has moderate anabolic, mild androgenic, and anti-aromatase properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxytestosterone typically involves the hydroxylation of testosterone at the fourth position. One common method includes the use of formestane (4-hydroxyandrostenedione) as a precursor, which undergoes reduction to yield this compound .
Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, involving hydroxylation and reduction reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxytestosterone undergoes various chemical reactions, including:
Oxidation: Conversion to 4-hydroxyandrostenedione.
Reduction: Formation of 4-hydroxyandrostanediol.
Substitution: Introduction of different functional groups at various positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products:
Oxidation: 4-Hydroxyandrostenedione.
Reduction: 4-Hydroxyandrostanediol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in steroid metabolism studies.
Biology: Investigated for its effects on protein synthesis and muscle growth.
Medicine: Explored for its anti-aromatase properties, which could be beneficial in conditions like estrogen-dependent cancers.
Industry: Limited industrial applications due to its synthetic nature and regulatory restrictions
Mechanism of Action
4-Hydroxytestosterone exerts its effects by binding to androgen receptors in the cytoplasm of cells. This complex is then transported to the nucleus, where it alters protein transcription and translation. The compound increases protein production within cells, particularly in skeletal muscle cells, and reduces the effects of cortisol, a stress hormone that promotes muscle breakdown .
Comparison with Similar Compounds
Clostebol (4-chlorotestosterone): Similar anabolic and anti-aromatase properties.
Formestane (4-hydroxyandrostenedione): Precursor to 4-Hydroxytestosterone with similar anti-aromatase activity.
Oxymesterone (4-hydroxy-17α-methyltestosterone): Another hydroxylated steroid with anabolic properties
Uniqueness: this compound is unique due to its specific hydroxylation at the fourth position, which imparts distinct anabolic and anti-aromatase properties. Unlike some of its analogs, it has not been marketed for therapeutic use, making it primarily a compound of interest in research settings .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,16,21-22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOIJSIMMIDHMO-FBPKJDBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902477 | |
Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
4-hydroxytestosterone is a fat soluble compound which can cross the lipid bilayers of cell membranes to enter the cytoplasm of cells. In the cytoplasm, 4-hydroxytestosterone can bind to an androgen receptor, which then gets transported to the nucleus of the cell to alter protein transcription and translation. Ananolic steroids are believed to increase muscle mass by increasing the production of proteins, as well as by reducing the effects of the stress hormone cortisol, which is known to promote muscle breakdown. It is postulated that other steroid hormones (glucocorticoids) may also be inhibited by anabolic steroids in order to prevent muscle catabolism. [wiki] | |
Record name | 4-Hydroxytestosterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2141-17-5 | |
Record name | 4-Hydroxytestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2141-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxytestosterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4,17beta-Dihydroxy-4-androstene-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912GOZ167T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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